Cas no 2632-13-5 (2-bromo-1-(4-methoxyphenyl)ethan-1-one)

2-bromo-1-(4-methoxyphenyl)ethan-1-one structure
2632-13-5 structure
Nome do Produto:2-bromo-1-(4-methoxyphenyl)ethan-1-one
N.o CAS:2632-13-5
MF:C9H9BrO2
MW:229.0706
MDL:MFCD00000201
CID:43266
PubChem ID:4965

2-bromo-1-(4-methoxyphenyl)ethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Bromo-1-(4-methoxyphenyl)ethanone
    • 4-Methoxyphenacyl bromide
    • alpha-Bromo-4-methoxyacetophenone
    • bromomethyl 4-methoxyphenyl ketone
    • PTP Inhibitor II
    • 2-Bromo-4?Methoxy Acetophenone
    • 4-Methoxy Phenecyl Bromide
    • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
    • 4-(BROMOACETYL)ANISOLE
    • 4-METHOXYPHENACYL BR
    • 4'-METHOXYPHENACYL BROMIDE
    • A-BROMO-P-METHOXYACETOPHENONE
    • ALPHA-BROMO-4'-METHOXYACETOPHENONE
    • 2-Bromo-4'-methoxyacetophenone
    • α-Bromo-4-methoxyacetophenone
    • 1-(4-methoxyphenyl)-2-bromo-ethan-1-one
    • 2-bromo-1-(4'-methoxy-phenyl)-ethanone
    • 2-Bromo-4`-methoxyacetophenone
    • 2-Bromo-4‘-methoxyacetophenone
    • 2-Bromo-4′-methoxyacetophenone
    • Ethanone,2-bromo-1-(4-methoxyphenyl)
    • p-Meth
    • α-Bromo-4'-methoxyacetophenone
    • ω-Bromo-4-methoxyacetophenone
    • Ethanone, 2-bromo-1-(4-methoxyphenyl)-
    • p-Methoxyphenacyl bromide
    • 2-Bromo-4-methoxyacetophenone
    • protein tyrosine phosphatase inhibitor ii
    • 4'-Methoxy-2-bromoacetophenone
    • 2-bromo-4'-methoxy acetophenone
    • XQJAHBHCLXUGEP-UHFF
    • PTP inhibitor 1
    • BP-11352
    • EN300-21406
    • .omega.-Bromo-p-methoxyacetophenone
    • 2-Bromo-4'-methoxyacetophenone, 97%
    • p-methoxyphenacylbromide
    • 2-Bromo-4 inverted exclamation marka-methoxyacetophenone
    • STR00973
    • .alpha.-Bromo-4'-methoxyacetophenone
    • .omega.-Bromo-4-methoxyacetophenone
    • 4-methoxyphenacylbromide
    • .alpha.-Bromo-4-methoxyacetophenone
    • .omega.-Bromo-4'-methoxyacetophenone
    • DTXSID20180934
    • InChI=1/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H
    • Halomethyl Phenyl Ketone deriv. 27
    • NSC-129010
    • BDBM7879
    • omega-Bromo-4-methoxyacetophenone
    • 2-Bromo-4'-methoxyacetophenone (4-Methoxyphenacyl bromide)
    • 2-(4-Methoxyphenyl)-2-oxoethyl bromide
    • AM20040049
    • 4'-methoxy-2-bromo acetophenone
    • FT-0611459
    • s3678
    • 2-Bromo-1-(4-methoxy-phenyl)ethanone
    • 4-methyoxyphenacylbromide
    • ?-Bromo-4-methoxyacetophenone
    • SCHEMBL202055
    • NS00028088
    • p-Acetanisole; p-Acetylanisole
    • Q-102073
    • F3139-2825
    • NSC129010
    • alpha-Bromo-p-methoxyacetophenone
    • HSCI1_000017
    • NSC 129010
    • Z104496012
    • 4-methoxy-phenacyl bromide
    • PV5M69J53H
    • CHEMBL103009
    • ethyl 2-(phenylsulphonyl)acetate
    • AC-2404
    • A16142
    • 2-bromo-1-[4-(methyloxy)phenyl]ethanone
    • UNII-PV5M69J53H
    • Acetophenone, 2-bromo-4'-methoxy-
    • CS-W014194
    • 2-Bromo-p-methoxyacetophenone
    • CCG-266786
    • 2-Bromo-4'-methoxyacetophenone, Pract.
    • 1-(4'-methoxyphenyl)-2-bromo-1-ethanone
    • HY-W013478
    • M1004
    • NSC 129010;4-(Bromoacetyl)anisole
    • .alpha.-Bromo-p-methoxyacetophenone
    • 2-bromo-1-(4-methoxyphenyl)-ethanone
    • A19696
    • 2632-13-5
    • 2-bromo-4'- methoxyacetophenone
    • 2-Bromo-1-(4-methoxyphenyl)-1-ethanone
    • Bromomethyl p-anisyl ketone
    • EINECS 220-118-8
    • 2-bromo-4'-methoxy-acetophenone
    • 4'methoxy 2bromoacetophenone
    • 2-Bromo-1-(4-methoxy-phenyl)-ethanone
    • MFCD00000201
    • AKOS000120889
    • BB 0218620
    • P-Methoxy-alpha-bromoacetophenone
    • DB-020578
    • STK802131
    • doi:10.14272/XQJAHBHCLXUGEP-UHFFFAOYSA-N.1
    • 2-bromo-1-(4-methoxyphenyl)ethan-1-one
    • MDL: MFCD00000201
    • Inchi: 1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
    • Chave InChI: XQJAHBHCLXUGEP-UHFFFAOYSA-N
    • SMILES: BrC([H])([H])C(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O
    • BRN: 743112

Propriedades Computadas

  • Massa Exacta: 227.97859g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.5
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 227.97859g/mol
  • Massa monoisotópica: 227.97859g/mol
  • Superfície polar topológica: 26.3Ų
  • Contagem de Átomos Pesados: 12
  • Complexidade: 151
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: White to off white powder
  • Densidade: 1.4921 (rough estimate)
  • Ponto de Fusão: 69-71 °C (lit.)
  • Ponto de ebulição: 306.7°C at 760 mmHg
  • Índice de Refracção: 1.5500 (estimate)
  • Coeficiente de partição da água: It is soluble in DMSO, water (partly miscible), most organic solvents, and methanol.
  • PSA: 26.30000
  • LogP: 2.27280
  • Solubilidade: Not available

2-bromo-1-(4-methoxyphenyl)ethan-1-one Informações de segurança

  • Símbolo: GHS05 GHS07
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314,H335
  • Declaração de Advertência: P261,P280,P305+P351+P338,P310
  • Número de transporte de matérias perigosas:UN 3261 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 34-36/37
  • Instrução de Segurança: S26-S27-S28-S36/37/39-S45-S37/39
  • CÓDIGOS DA MARCA F FLUKA:8-9-19-21
  • Identificação dos materiais perigosos: C
  • PackingGroup:II
  • Frases de Risco:R36/37/38
  • Nível de perigo:8
  • Classe de Perigo:8
  • Condição de armazenamento:2-8°C
  • Grupo de Embalagem:III
  • Grupo de Embalagem:III
  • Termo de segurança:8

2-bromo-1-(4-methoxyphenyl)ethan-1-one Dados aduaneiros

  • CÓDIGO SH:29147090
  • Dados aduaneiros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-bromo-1-(4-methoxyphenyl)ethan-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A356070-100g
2-Bromo-1-(4-methoxyphenyl)ethanone
2632-13-5 98%
100g
$64.0 2024-07-28
Enamine
EN300-21406-0.05g
2-bromo-1-(4-methoxyphenyl)ethan-1-one
2632-13-5 95%
0.05g
$19.0 2023-09-16
ChemScence
CS-W014194-100g
PTP inhibitor 1
2632-13-5 99.52%
100g
$70.0 2022-04-27
TRC
B684720-100g
2-Bromo-4'-methoxyacetophenone
2632-13-5
100g
$ 180.00 2022-06-06
eNovation Chemicals LLC
Y1042994-500g
2-Bromo-1-(4-methoxyphenyl)ethanone
2632-13-5 97%
500g
$420 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15850-100g
PTP Inhibitor II
2632-13-5 98%
100g
¥1493.00 2023-09-09
Ambeed
A356070-25mg
2-Bromo-1-(4-methoxyphenyl)ethanone
2632-13-5 98%
25mg
$6.0 2024-07-28
Apollo Scientific
OR23418-25g
4-Methoxyphenacyl bromide
2632-13-5 98+%
25g
£17.00 2025-03-21
Apollo Scientific
OR23418-100g
4-Methoxyphenacyl bromide
2632-13-5 98+%
100g
£80.00 2025-02-19
S e l l e c k ZHONG GUO
S3678-25mg
PTP Inhibitor II
2632-13-5 99.56%
25mg
¥794.83 2023-09-15

2-bromo-1-(4-methoxyphenyl)ethan-1-one Literatura Relacionada

Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2632-13-5)2-Bromo-4'-methoxyacetophenone
2473056
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:2632-13-5)2-Bromo-4'-methoxyacetophenone
sfd6133
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito